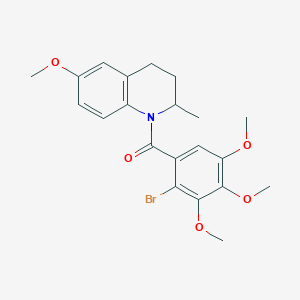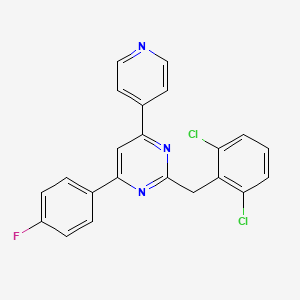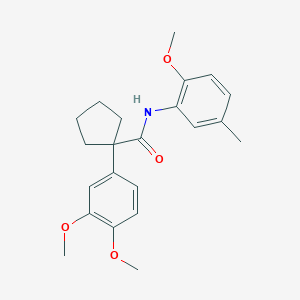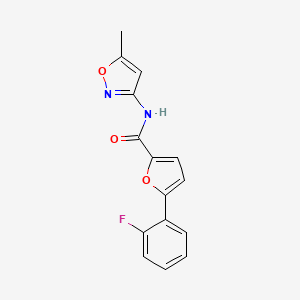
(2-bromo-3,4,5-trimethoxyphenyl)(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a combination of brominated and methoxylated aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, starting with the preparation of the individual aromatic components. The bromination of 3,4,5-trimethoxyphenyl is achieved using bromine in the presence of a suitable solvent like acetic acid. The quinoline derivative is synthesized through a series of reactions involving the formation of the dihydroquinoline ring system, followed by methoxylation and methylation steps. The final step involves coupling the brominated trimethoxyphenyl with the methoxy-dihydroquinoline under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
(2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the methanone group can be reduced to a methanol group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield trimethoxybenzoic acid derivatives, while substitution of the bromine atom can yield a variety of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity. Its unique combination of aromatic rings and functional groups makes it a versatile candidate for various applications.
作用机制
The mechanism of action of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the quinoline ring can intercalate with DNA or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A simpler compound with similar methoxy groups but lacking the bromine and quinoline components.
6-Methoxy-2-methylquinoline: Contains the quinoline ring and methoxy group but lacks the brominated phenyl component.
2-Bromo-3,4,5-trimethoxybenzene: Contains the brominated phenyl component but lacks the quinoline ring.
Uniqueness
What sets (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE apart is its combination of these functional groups, which allows for a wider range of chemical reactions and potential applications. The presence of both bromine and methoxy groups, along with the quinoline ring, provides a unique set of properties that can be exploited in various fields of research and industry.
This detailed article provides a comprehensive overview of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[6-METHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H24BrNO5 |
|---|---|
分子量 |
450.3 g/mol |
IUPAC 名称 |
(2-bromo-3,4,5-trimethoxyphenyl)-(6-methoxy-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C21H24BrNO5/c1-12-6-7-13-10-14(25-2)8-9-16(13)23(12)21(24)15-11-17(26-3)19(27-4)20(28-5)18(15)22/h8-12H,6-7H2,1-5H3 |
InChI 键 |
PSHKEPYXIPQNOD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=C(C(=C3Br)OC)OC)OC)C=CC(=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-5-[(4-methoxyphenyl)amino]benzene-1,2-dicarbonitrile](/img/structure/B11068887.png)

![methyl 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-methylfuran-3-carboxylate](/img/structure/B11068897.png)
![2-{[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11068898.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B11068909.png)
![Methyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11068913.png)
![2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]oxy}acetamide](/img/structure/B11068921.png)


![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11068938.png)
![(3Z)-3-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2H-chromene-2,4(3H)-dione](/img/structure/B11068941.png)
![Methyl 4-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]anilino}-4-oxobutanoate](/img/structure/B11068951.png)
![ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11068957.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-bromobenzyl)-4-methyl-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11068961.png)
